7'-[2-[9,9-dimethyl-7-[2-[7'-(N-phenylanilino)spiro[1,2-dihydroindene-3,9'-fluorene]-2'-yl]ethenyl]fluoren-2-yl]ethenyl]-N,N-diphenylspiro[1,2-dihydroindene-3,9'-fluorene]-2'-amine
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Overview
Description
The compound 7’-[2-[9,9-dimethyl-7-[2-[7’-(N-phenylanilino)spiro[1,2-dihydroindene-3,9’-fluorene]-2’-yl]ethenyl]fluoren-2-yl]ethenyl]-N,N-diphenylspiro[1,2-dihydroindene-3,9’-fluorene]-2’-amine is a complex organic molecule. It is characterized by its intricate structure, which includes multiple spiro and fluorene units, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting with the preparation of the fluorene and spiroindene units. Common synthetic routes include:
Friedel-Crafts Alkylation: This reaction is often used to introduce the dimethyl groups onto the fluorene core.
Heck Reaction: This palladium-catalyzed coupling reaction is employed to form the ethenyl linkages between the fluorene units.
N-Phenylanilino Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve large-scale versions of the above reactions, with optimizations for yield and purity. This includes the use of high-pressure reactors for the Heck reaction and continuous flow systems for the Friedel-Crafts alkylation.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the double bonds in the ethenyl linkages, converting them to single bonds.
Substitution: The N-phenylanilino group can participate in various substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Epoxides, ketones
Reduction: Saturated hydrocarbons
Substitution: Various functionalized derivatives
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which this compound exerts its effects is largely dependent on its structural features:
Molecular Targets: The compound can interact with various biological targets, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding and π-π stacking.
Pathways Involved: In biological systems, it may influence signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethylfluorene: Shares the fluorene core but lacks the complex spiro and N-phenylanilino groups.
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine: Similar in having dimethyl groups but differs in the overall structure and functional groups.
Uniqueness
The uniqueness of 7’-[2-[9,9-dimethyl-7-[2-[7’-(N-phenylanilino)spiro[1,2-dihydroindene-3,9’-fluorene]-2’-yl]ethenyl]fluoren-2-yl]ethenyl]-N,N-diphenylspiro[1,2-dihydroindene-3,9’-fluorene]-2’-amine lies in its intricate structure, which imparts unique electronic and photophysical properties, making it highly valuable in advanced material science and biomedical research .
Properties
Molecular Formula |
C85H64N2 |
---|---|
Molecular Weight |
1113.4 g/mol |
IUPAC Name |
7'-[2-[9,9-dimethyl-7-[2-[7'-(N-phenylanilino)spiro[1,2-dihydroindene-3,9'-fluorene]-2'-yl]ethenyl]fluoren-2-yl]ethenyl]-N,N-diphenylspiro[1,2-dihydroindene-3,9'-fluorene]-2'-amine |
InChI |
InChI=1S/C85H64N2/c1-83(2)77-51-57(31-33-59-37-43-71-73-45-39-67(86(63-21-7-3-8-22-63)64-23-9-4-10-24-64)55-81(73)84(79(71)53-59)49-47-61-19-15-17-29-75(61)84)35-41-69(77)70-42-36-58(52-78(70)83)32-34-60-38-44-72-74-46-40-68(87(65-25-11-5-12-26-65)66-27-13-6-14-28-66)56-82(74)85(80(72)54-60)50-48-62-20-16-18-30-76(62)85/h3-46,51-56H,47-50H2,1-2H3 |
InChI Key |
BEIXZXYMFJMKJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C=CC3=CC4=C(C=C3)C5=C(C46CCC7=CC=CC=C67)C=C(C=C5)N(C8=CC=CC=C8)C9=CC=CC=C9)C2=C1C=C(C=C2)C=CC1=CC2=C(C=C1)C1=C(C22CCC3=CC=CC=C23)C=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1)C |
Origin of Product |
United States |
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